N-(2-hydroxyphenyl)-3-nitrobenzamide
Description
N-(2-Hydroxyphenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl moiety and a hydroxyl-substituted phenylamine group. While direct synthesis or characterization data for this exact compound are absent in the provided evidence, its structural analogs and derivatives are well-documented.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-7-2-1-6-11(12)14-13(17)9-4-3-5-10(8-9)15(18)19/h1-8,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTFCBSCZNMKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-3-nitrobenzamide typically involves the nitration of 2-hydroxybenzamide. One common method is the reaction of 2-hydroxybenzamide with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxyphenyl)-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-hydroxyphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-hydroxyphenyl)-3-nitrobenzamide and related compounds:
Key Structural and Functional Insights
Substituent Position and Reactivity: The 3-nitro group in benzamides (e.g., N-(3-methylphenyl)-3-nitrobenzamide) enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed C–H activation . In contrast, 4-nitro analogs (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide) exhibit distinct electronic effects, influencing crystallization behavior . The 2-hydroxyphenyl group in the target compound (vs.
Synthetic Routes :
- Most analogs are synthesized via amide coupling between benzoyl chlorides and amines. For example, N-(3-methylphenyl)-3-nitrobenzamide is derived from 3-nitrobenzoyl chloride and 3-methylaniline , while N-(3-chlorophenethyl)-4-nitrobenzamide uses 4-nitrobenzoyl chloride and 3-chlorophenethylamine .
- The absence of direct synthesis data for This compound suggests a need for optimized conditions to prevent side reactions (e.g., nitro group reduction or hydroxyl group protection) .
Spectroscopic and Crystallographic Data :
- Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized by NMR, IR, and X-ray crystallography, confirming planar amide linkages and hydrogen-bonded networks .
- The 2-hydroxy-5-nitro-N-phenylbenzamide crystal structure reveals a dihedral angle of 44.3° between the benzoyl and phenylamine rings, highlighting steric and electronic effects of substituents .
3-Nitrobenzamide derivatives are explored as directing groups in C–H functionalization reactions, though hydroxyl-substituted variants (like the target compound) remain underexplored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
